molecular formula C13H17NO4S B15296256 2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid

2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid

Cat. No.: B15296256
M. Wt: 283.35 g/mol
InChI Key: OQPZZFJPAMKDEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptan-5-one typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .

Mechanism of Action

The mechanism by which 2-azaspiro[3.3]heptan-5-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid stands out due to its unique combination of a spirocyclic scaffold and a sulfonic acid moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in drug design .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-7-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2

InChI Key

OQPZZFJPAMKDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1=O)CNC2

Origin of Product

United States

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